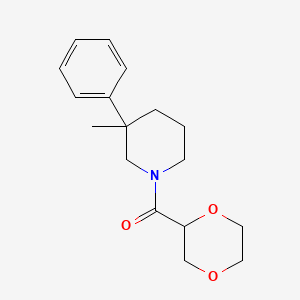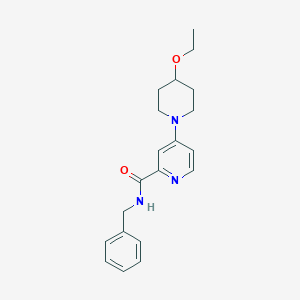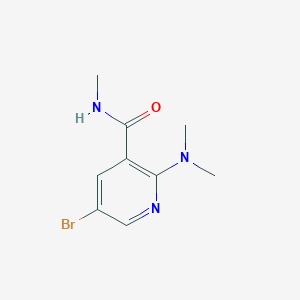
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. MDPV is a potent psychostimulant that has been linked to numerous cases of drug abuse and addiction. However, MDPV has also shown promising results in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the stimulant effects of this compound, such as increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been linked to seizures, psychosis, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of psychostimulants on the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, this compound also has several limitations. It is a highly addictive substance that can be dangerous if not handled properly. Additionally, the adverse effects of this compound can make it difficult to conduct experiments safely.
Direcciones Futuras
There are several future directions for research on 1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer adverse effects. Another area of research is the study of the long-term effects of this compound use on the brain and behavior. Finally, research on the use of this compound as a potential treatment for psychiatric disorders such as depression and ADHD is also an area of interest.
Métodos De Síntesis
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is this compound, which can be purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has been extensively studied in scientific research due to its potent stimulant effects. In particular, this compound has been used in neuroscience research to study the effects of psychostimulants on the brain. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in reward and motivation.
Propiedades
IUPAC Name |
1,4-dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(14-6-3-2-4-7-14)8-5-9-18(13-17)16(19)15-12-20-10-11-21-15/h2-4,6-7,15H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCLRSDCVTNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)


![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)

![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)

![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)